N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide
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Overview
Description
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is a synthetic organic compound characterized by the presence of two 1H-1,2,3,4-tetrazolyl groups and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, undergoes diazotization followed by a Sandmeyer reaction to introduce the tetrazole groups.
Coupling Reaction: The intermediate is then coupled with 3-bromopropanamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of N-[3-HYDROXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE.
Reduction: Formation of N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPYLAMINE.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE involves:
Molecular Targets: The compound targets specific enzymes and receptors, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It interferes with signaling pathways related to cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- N-[3-METHOXY-5-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TRIAZOL-1-YL)PROPANAMIDE
- N-[3-METHOXY-5-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE
Uniqueness
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is unique due to the presence of two tetrazole groups, which enhance its binding affinity to specific biological targets and improve its stability under physiological conditions .
Properties
Molecular Formula |
C12H13N9O2 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H13N9O2/c1-23-11-5-9(4-10(6-11)21-8-14-17-19-21)15-12(22)2-3-20-7-13-16-18-20/h4-8H,2-3H2,1H3,(H,15,22) |
InChI Key |
WRGBRXBLAAINKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
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